Oxidation-State Discrimination: Sulfoxide vs. Sulfide and Sulfone Analogs
CAS 477711-29-8 carries a methylsulfinyl (–S(O)CH₃) substituent, which places the sulfur at an intermediate oxidation state between the sulfide (methylsulfanyl, –SCH₃) and sulfone (methylsulfonyl, –SO₂CH₃) levels. The sulfoxide group introduces a stereoelectronic feature (lone pair on sulfur) that the sulfide lacks and the sulfone eliminates, leading to differences in hydrogen-bond acceptor strength and molecular polarity. In the NAMPT inhibitor patent family encompassing this chemotype, the sulfoxide and sulfone oxidation states are explicitly differentiated in the claims, indicating that they are not considered interchangeable from a functional standpoint [1]. The sulfone analog (CAS 338967-59-2, C₁₇H₁₅N₃O₂S₂, MW 357.45) differs from the target compound by +16 Da (one additional oxygen), altering logP and hydrogen-bond capacity . The closest sulfide comparator identified is the 2-pyridinyl variant (CAS 477886-23-0, C₁₇H₁₅N₃S₂, MW 325.46), which differs not only in oxidation state but also in pyridinyl regiochemistry, compounding the functional divergence .
| Evidence Dimension | Oxidation state and associated physicochemical properties |
|---|---|
| Target Compound Data | Sulfoxide (–S(O)–); MW 341.45; polar sulfinyl group with hydrogen-bond acceptor capacity; intermediate oxidative and metabolic stability. |
| Comparator Or Baseline | Sulfide analog (–S–, CAS 477886-23-0); MW 325.46; no sulfinyl oxygen; lower polarity. Sulfone analog (–SO₂–, CAS 338967-59-2); MW 357.45; no lone pair on sulfur; higher polarity and oxidative stability. |
| Quantified Difference | MW shift of +16 Da (sulfide → sulfoxide → sulfone); qualitative differences in hydrogen-bond acceptor topology and logP (not numerically reported for these specific compounds). |
| Conditions | Structural comparison based on CAS registry entries and patent claims (US 2016/0355514 A1). |
Why This Matters
For procurement supporting a NAMPT-focused medicinal chemistry program, the sulfoxide oxidation state is a specific pharmacophoric requirement in multiple patent embodiments; a sulfide or sulfone analog will not reproduce the same stereoelectronic presentation at the target binding site.
- [1] Bair, K.W. et al. Pyridinyl and Pyrimidinyl Sulfoxide and Sulfone Derivatives. U.S. Patent Application Publication US 2016/0355514 A1, December 8, 2016. View Source
